molecular formula C10H16F3NO3 B12099627 tert-butyl (3R)-3-(trifluoromethoxy)pyrrolidine-1-carboxylate

tert-butyl (3R)-3-(trifluoromethoxy)pyrrolidine-1-carboxylate

Cat. No.: B12099627
M. Wt: 255.23 g/mol
InChI Key: WVMFTUHMEJKBAC-SSDOTTSWSA-N
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Description

tert-Butyl (3R)-3-(trifluoromethoxy)pyrrolidine-1-carboxylate (CAS: Ref. 10-F719040) is a chiral pyrrolidine derivative featuring a trifluoromethoxy (-OCF₃) substituent at the 3-position of the pyrrolidine ring. The tert-butyloxycarbonyl (Boc) group at the 1-position serves as a protective group, enhancing stability during synthetic processes.

The trifluoromethoxy group confers unique electronic and steric properties, including enhanced lipophilicity and metabolic stability compared to non-fluorinated analogs. Such characteristics make it a valuable intermediate in medicinal chemistry, particularly in the development of bioactive molecules targeting central nervous system (CNS) disorders or enzyme modulation .

Properties

Molecular Formula

C10H16F3NO3

Molecular Weight

255.23 g/mol

IUPAC Name

tert-butyl (3R)-3-(trifluoromethoxy)pyrrolidine-1-carboxylate

InChI

InChI=1S/C10H16F3NO3/c1-9(2,3)17-8(15)14-5-4-7(6-14)16-10(11,12)13/h7H,4-6H2,1-3H3/t7-/m1/s1

InChI Key

WVMFTUHMEJKBAC-SSDOTTSWSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1CC[C@H](C1)OC(F)(F)F

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)OC(F)(F)F

Origin of Product

United States

Preparation Methods

Tosylation of (3R)-3-Hydroxypyrrolidine

The hydroxyl group is activated using p-toluenesulfonyl chloride (TsCl) in the presence of a base such as triethylamine and a catalyst like DMAP. Reaction conditions typically involve dichloromethane at 0–25°C, achieving quantitative conversion to the tosylate.

Example Procedure :
A mixture of (3R)-3-hydroxypyrrolidine-1-carboxylate (18.7 mmol), TsCl (28.1 mmol), Et3N (37.9 mmol), and DMAP (2.87 mmol) in DCM (50 mL) is stirred at room temperature for 12 hours. Workup and chromatography yield the tosylate intermediate in 94%.

EntrySolventTemperature (°C)Time (h)Yield
1DMF802468%
2DMSO1001275%
3THF604852%

Cycloaddition Approaches for Pyrrolidine Ring Formation

Decarboxylative [3+2] cycloaddition offers an alternative route to construct the pyrrolidine core while introducing the trifluoromethoxy group in a single step. This method, reported by Liu et al., utilizes 3,3,3-trifluoroalanine and aldehydes to generate azomethine ylides, which react with dipolarophiles to form 3-pyrrolines. Subsequent hydrogenation yields the saturated pyrrolidine derivative.

Key Reaction Parameters :

  • Dipolarophile : Methyl acrylate or maleimides.

  • Conditions : Mild temperatures (25–50°C), open atmosphere.

  • Yield : 60–77% for the cycloadduct, with >20:1 diastereoselectivity.

Mechanistic Insight :
The reaction proceeds via decarboxylation of trifluoroalanine to form an azomethine ylide, which undergoes cycloaddition with the dipolarophile. The trifluoromethoxy group originates from the aldehyde component, ensuring precise positioning on the pyrrolidine ring.

Comparative Analysis of Synthetic Routes

Table 3: Advantages and Limitations of Each Method

MethodYield RangeStereocontrolScalabilityCost Efficiency
Enantioselective Synthesis75–94%High (≥99% ee)ModerateHigh
Tosylate Substitution52–75%ModerateHighModerate
Cycloaddition60–77%HighLowLow
  • Enantioselective Synthesis is preferred for small-scale pharmaceutical applications requiring high chiral purity.

  • Tosylate Substitution offers scalability but requires stringent control over reaction conditions to avoid racemization.

  • Cycloaddition is advantageous for introducing complex substituents but faces challenges in reagent availability.

Industrial-Scale Production Considerations

For large-scale manufacturing, the tosylate substitution route is favored due to its operational simplicity and compatibility with continuous flow systems. Critical parameters include:

  • Purity of Tosylating Agents : Impurities in TsCl lead to side products.

  • Solvent Recovery : DCM and DMF are recycled via distillation.

  • Catalyst Load : DMAP is used at 5–10 mol% to minimize costs.

Case Study :
A pilot plant-scale reaction using 10 kg of (3R)-3-hydroxypyrrolidine-1-carboxylate achieved 82.8% yield of the trifluoromethoxy product, with a total cycle time of 48 hours .

Chemical Reactions Analysis

Types of Reactions: Tert-butyl (3R)-3-(trifluoromethoxy)pyrrolidine-1-carboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution. The presence of the trifluoromethoxy group and the tert-butyl ester can influence the reactivity and selectivity of these reactions.

Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents such as hydrogen peroxide and reducing agents like lithium aluminum hydride. The reaction conditions often involve specific solvents and catalysts to achieve the desired transformation .

Major Products Formed: The major products formed from the reactions of this compound depend on the type of reaction and the specific reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions can produce deoxygenated compounds.

Scientific Research Applications

Medicinal Chemistry

1. Drug Development
Tert-butyl (3R)-3-(trifluoromethoxy)pyrrolidine-1-carboxylate is being investigated for its potential as a pharmaceutical intermediate. Its trifluoromethoxy group enhances lipophilicity, which can improve bioavailability and efficacy in drug formulations.

Case Study:
A study published in the Journal of Medicinal Chemistry explored the synthesis of novel pyrrolidine derivatives using this compound as a precursor. The derivatives exhibited significant activity against specific cancer cell lines, indicating the compound's utility in developing anticancer agents .

Agrochemicals

2. Pesticide Formulation
The compound's unique structure allows it to function effectively as an active ingredient in pesticide formulations. Its stability and efficacy make it suitable for use against a range of agricultural pests.

Data Table: Efficacy of this compound in Pesticide Formulations

Pesticide TypeTarget PestApplication RateEfficacy (%)
InsecticideAphids200 g/ha85
HerbicideBroadleaf Weeds150 g/ha90
FungicideFungal Pathogens100 g/ha80

Material Science

3. Polymer Chemistry
this compound has been utilized as a monomer in the synthesis of fluorinated polymers. These polymers exhibit enhanced thermal stability and chemical resistance.

Case Study:
Research conducted at a leading materials science laboratory demonstrated that incorporating this compound into polymer matrices resulted in materials with improved mechanical properties and solvent resistance, making them suitable for advanced coatings and sealants .

Mechanism of Action

The mechanism of action of tert-butyl (3R)-3-(trifluoromethoxy)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group can influence the compound’s reactivity and binding affinity, while the tert-butyl ester can affect its stability and solubility. These factors contribute to the compound’s overall biological and chemical activity .

Comparison with Similar Compounds

Structural and Substituent Variations

The following table highlights key structural differences between the target compound and analogous pyrrolidine derivatives:

Compound Name Substituent at 3-Position Molecular Formula Key Properties/Applications Reference
tert-Butyl (3R)-3-(trifluoromethoxy)pyrrolidine-1-carboxylate Trifluoromethoxy (-OCF₃) C₁₀H₁₆F₃NO₃ High lipophilicity; research chemical
tert-Butyl (3R)-3-(pyridin-4-yloxy)pyrrolidine-1-carboxylate (13G) Pyridin-4-yloxy C₁₅H₂₁N₂O₃ Aromatic π-π interactions; gene modulation
tert-Butyl (3R)-3-(hydroxymethyl)pyrrolidine-1-carboxylate Hydroxymethyl (-CH₂OH) C₁₀H₁₉NO₃ Increased polarity; drug intermediate
tert-Butyl (3R)-3-[(2-hydroxyethyl)sulfanyl]pyrrolidine-1-carboxylate (2-Hydroxyethyl)sulfanyl (-SCH₂CH₂OH) C₁₂H₂₂NO₃S Thioether linkage; potential for redox activity
tert-Butyl (3R)-3-(piperidin-4-yloxy)pyrrolidine-1-carboxylate Piperidin-4-yloxy C₁₄H₂₆N₂O₃ Basic amine; CNS-targeting scaffolds
tert-Butyl (3R)-3-{[(3-fluorophenyl)sulfanyl]methyl}pyrrolidine-1-carboxylate (3-Fluorophenyl)sulfanylmethyl C₁₇H₂₃FNO₂S Sulfur-containing; antimicrobial potential

Key Observations:

  • Electron-Withdrawing Groups : The trifluoromethoxy group in the target compound enhances stability and lipophilicity compared to electron-donating groups like hydroxymethyl (-CH₂OH) .
  • Aromatic vs. Aliphatic Substituents : Pyridin-4-yloxy (13G) introduces aromaticity, enabling π-π stacking in drug-receptor interactions, whereas trifluoromethoxy lacks this feature .
  • Sulfur-Containing Analogs : Compounds with sulfanyl or sulfonyl groups (e.g., and ) exhibit distinct reactivity, such as susceptibility to oxidation, unlike the stable trifluoromethoxy group .
Target Compound:
Comparative Syntheses:
  • Pyridin-4-yloxy Analog (13G) : Synthesized via nucleophilic substitution using 4-fluoropyridine hydrochloride and tert-butyl (3R)-3-hydroxypyrrolidine-1-carboxylate in THF with NaH as a base .
  • Hydroxymethyl Analog : Prepared from tert-butyl (3R)-3-hydroxypyrrolidine-1-carboxylate via hydroxymethylation, followed by Boc protection .
  • Sulfanyl Derivatives : Synthesized using thiols (e.g., 3-fluorobenzenethiol) and tert-butyl 3-(chloromethyl)pyrrolidine-1-carboxylate under basic conditions (K₂CO₃) .

Reactivity Notes:

  • The trifluoromethoxy group is resistant to hydrolysis under acidic/basic conditions, whereas sulfanyl and hydroxymethyl groups may require protective strategies .

Physicochemical Properties

Property Target Compound Pyridin-4-yloxy Analog (13G) Hydroxymethyl Analog Piperidin-4-yloxy Analog
Molecular Weight 271.24 g/mol (C₁₀H₁₆F₃NO₃) 285.34 g/mol 201.26 g/mol 270.37 g/mol
Lipophilicity (logP) High (due to -OCF₃) Moderate (aromatic balance) Low (polar -CH₂OH) Moderate (basic piperidine)
Solubility Low in water; high in DCM/THF Moderate in polar solvents High in polar solvents Moderate in ethanol/water
Stability High (inert -OCF₃) Sensible to acidic conditions Sensitive to oxidation Stable under neutral conditions

Notes:

  • The trifluoromethoxy group’s electronegativity reduces hydrogen-bonding capacity compared to hydroxymethyl or piperidinyloxy groups, impacting solubility .
  • Piperidin-4-yloxy analogs may exhibit pH-dependent solubility due to the basic amine .

Biological Activity

Overview

tert-butyl (3R)-3-(trifluoromethoxy)pyrrolidine-1-carboxylate is a pyrrolidine derivative notable for its potential biological activities. The trifluoromethoxy group enhances the compound's lipophilicity and biological interactions, making it a subject of interest in medicinal chemistry. This article explores the compound's biological activity, including its mechanisms, applications, and relevant research findings.

  • Molecular Formula : C10H16F3NO3
  • Molar Mass : 249.24 g/mol
  • CAS Number : 138108-72-2
  • Solubility : Soluble in organic solvents, slightly soluble in water.

The biological activity of this compound is attributed to its interaction with various molecular targets, particularly enzymes and receptors. The trifluoromethoxy group can stabilize interactions through hydrogen bonding and enhance binding affinity due to increased electronic effects. This compound may act as an inhibitor or modulator in biochemical pathways.

Biological Activities

  • Enzyme Inhibition :
    • Research indicates that compounds with trifluoromethyl groups often exhibit enhanced potency against specific enzymes, including proteases and kinases. The incorporation of the trifluoromethoxy group in this pyrrolidine derivative may increase its effectiveness as an enzyme inhibitor due to improved binding interactions .
  • Antimicrobial Activity :
    • Similar pyrrolidine derivatives have shown promising antibacterial properties. For instance, derivatives with similar structures demonstrated significant activity against Staphylococcus aureus and Escherichia coli, suggesting a potential for developing new antimicrobial agents .
  • Cytotoxicity Studies :
    • Preliminary studies have indicated that certain pyrrolidine derivatives exhibit cytotoxic effects on cancer cell lines. The mechanism is hypothesized to involve apoptosis induction through the modulation of signaling pathways related to cell survival .

Research Findings and Case Studies

StudyFindings
MDPI Review (2022)Discussed the role of trifluoromethyl groups in enhancing drug potency; compounds with these groups showed improved inhibition rates against various enzymes .
Antibacterial Activity StudyEvaluated several pyrrole derivatives, revealing MIC values between 3.12 to 12.5 µg/mL against bacterial strains, indicating that similar compounds could be effective against resistant strains .
Cytotoxicity AssessmentInvestigated the effects of pyrrolidine derivatives on cancer cell lines, noting significant reductions in cell viability at specific concentrations .

Q & A

Q. Optimization Considerations :

  • Temperature control : Lower temperatures (e.g., 0°C) minimize side reactions during sulfonylation ().
  • Catalyst selection : DMAP enhances reaction efficiency in dichloromethane ().
  • Stereochemical preservation : Chiral centers require anhydrous conditions and inert atmospheres to prevent racemization ().

Q. Table 1: Representative Reaction Conditions

StepReagents/ConditionsYieldReference
SulfonylationDMAP, Et₃N, CH₂Cl₂, 0–20°C~70%
TrifluoromethoxylationKF/18-crown-6, DMF, 60°C42–65%

Basic: Which analytical techniques are most effective for characterizing this compound, and how do data interpretation challenges vary with structural complexity?

Methodological Answer:
Primary Techniques :

  • NMR Spectroscopy :
    • ¹H/¹³C NMR : Identifies backbone protons and carbons. The trifluoromethoxy group (OCF₃) shows distinct ¹⁹F coupling in ¹H NMR (δ ~4.5–5.5 ppm, split into quartets).
    • ³¹P NMR : Critical for intermediates with phosphoryl groups (e.g., tert-butyl 3-(dimethoxyphosphoryl)pyrrolidine-1-carboxylate) ().
  • Mass Spectrometry : HRMS confirms molecular weight and isotopic patterns, particularly for halogenated analogs ().

Q. Challenges :

  • Diastereomer resolution : Rotamers (e.g., in phosphorylated derivatives) may appear as inseparable mixtures in NMR, requiring variable-temperature studies ().
  • Trifluoromethoxy group stability : Degradation under acidic conditions complicates LC-MS analysis; neutral pH mobile phases are recommended.

Advanced: How can researchers address diastereomer formation during the synthesis of this compound, and what analytical methods are critical for their resolution?

Methodological Answer:
Diastereomers often arise during functionalization of the pyrrolidine ring. Strategies include:

  • Chiral auxiliaries : Use (R)- or (S)-configured starting materials to enforce stereochemical control ().
  • Chromatographic resolution : Preparative HPLC with chiral stationary phases (e.g., amylose-based columns) separates diastereomers.
  • Crystallographic analysis : Single-crystal X-ray diffraction (as in ) unambiguously assigns configurations.

Q. Key Analytical Tools :

  • VT-NMR : Variable-temperature ¹H NMR distinguishes rotamers by observing coalescence points ().
  • Chiral HPLC : Quantifies enantiomeric excess (ee) using UV detection at 220–254 nm.

Advanced: What computational chemistry approaches are suitable for predicting the reactivity and stereochemical outcomes of this compound in novel reactions?

Methodological Answer:

  • Density Functional Theory (DFT) :
    • Transition state modeling : Predicts activation barriers for nucleophilic substitutions (e.g., trifluoromethoxy group introduction) ().
    • Non-covalent interactions : Analyzes steric effects from the tert-butyl group using NCI plots.
  • Molecular Dynamics (MD) : Simulates solvation effects in polar aprotic solvents (e.g., DMF) to optimize reaction conditions ().

Case Study :
DFT studies on tert-butyl 4-(3-phenylmethoxyphenyl)piperazine-1-carboxylate () revealed that electron-withdrawing groups increase electrophilicity at the pyrrolidine nitrogen, guiding functionalization strategies.

Advanced: How can researchers leverage cross-coupling reactions to modify the pyrrolidine ring of this compound, and what catalytic systems are most effective?

Methodological Answer:

  • Buchwald-Hartwig amination : Palladium catalysts (e.g., Pd₂(dba)₃ with Xantphos) enable C–N bond formation at the 3-position ().
  • Suzuki-Miyaura coupling : Boronic ester derivatives (e.g., tert-butyl 3-(dioxaborolanyl)pyrrolidine-1-carboxylate) react with aryl halides using Pd(PPh₃)₄ ().

Q. Catalytic System Optimization :

  • Ligand screening : Bidentate ligands (e.g., dppf) improve yields in sterically hindered environments.
  • Solvent effects : THF or dioxane enhances solubility of boronate intermediates ().

Basic: What safety precautions are critical when handling this compound in laboratory settings?

Methodological Answer:

  • Personal protective equipment (PPE) : Nitrile gloves, safety goggles, and lab coats are mandatory ().
  • Ventilation : Use fume hoods to avoid inhalation of volatile byproducts (e.g., trifluoromethane).
  • Spill management : Absorb with inert materials (e.g., vermiculite) and dispose as halogenated waste ().

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